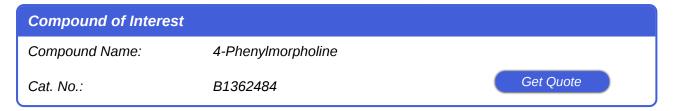


An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylmorpholine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Phenylmorpholine**, a versatile heterocyclic compound with applications in pharmaceutical and chemical synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Physicochemical Data

4-Phenylmorpholine, also known as N-Phenylmorpholine, is a white to brownish crystalline solid. Its fundamental physicochemical properties are summarized in the tables below, providing a consolidated reference for laboratory and development use.

Table 1: General and Physical Properties



Property	Value	Source(s)
Molecular Formula	C10H13NO	[1][2][3]
Molecular Weight	163.22 g/mol	[1][2][4]
Appearance	White to light yellow to light red crystalline powder	[1]
Melting Point	51-54 °C	[2][5][6][7]
52-59 °C	[1]	
57 °C	[8]	_
Boiling Point	258 °C	[5]
258-268 °C	[6]	
264.8 °C at 760 mmHg	[9]	_
165-170 °C at 45 mmHg	[2][7]	
Density	1.1 ± 0.1 g/cm ³	[9]
1.06 g/mL (at 57/20 °C)	[8]	
Refractive Index	1.5400 (estimate)	[7]
1.542	[3]	
Flash Point	>230 °F (>110 °C)	[2][7]
104 °C (open cup)	[8]	
Vapor Pressure	<0.1 mmHg (at 20 °C)	[2][3]
Vapor Density	5.63 (vs air)	[2][3]

Table 2: Solubility and Partitioning Properties



Property	Value	Source(s)
Water Solubility	3.46 g/L	[3][6][7]
Insoluble in water	[8]	
Solubility in other solvents	Soluble in ethanol and diethyl ether	[8]
рКа	5.19 ± 0.40 (Predicted)	[7]
LogP	1.4 (Computed)	[3]
1.360 (Estimated)	[10]	

Experimental Protocols

While the precise experimental conditions for the cited data are proprietary to the sources, this section outlines standard, representative methodologies for determining the key physicochemical properties of a solid organic compound like **4-Phenylmorpholine**.

Melting Point Determination (Capillary Method)

The melting point of **4-Phenylmorpholine** can be determined using a capillary melting point apparatus, such as a Mel-Temp or a Thiele tube setup.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle

Procedure:



- A small sample of dry, finely powdered 4-Phenylmorpholine is packed into a capillary tube to a height of 2-3 mm.[11]
- The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.[12]
- The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) for accuracy.[12]
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.
 [12]

Boiling Point Determination (Capillary Method at Reduced Pressure)

Given that **4-Phenylmorpholine** can be distilled at reduced pressure, this method is appropriate for determining its boiling point under those conditions.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., aluminum block or oil bath)[5][6]
- Vacuum source

Procedure:

• A small amount of **4-Phenylmorpholine** is placed in the test tube.



- A capillary tube, sealed at one end, is placed inverted into the liquid.[5]
- The apparatus is connected to a vacuum source, and the pressure is lowered to the desired level (e.g., 45 mmHg).
- The sample is heated gently and uniformly.[5]
- The temperature is recorded when a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid equals the applied pressure.[1]

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **4-Phenylmorpholine** in water is typically determined using the shake-flask method, which is considered the gold standard.[13]

Apparatus:

- Flasks with stoppers
- Mechanical shaker or agitator
- Constant temperature bath (e.g., 37 ± 1 °C for biopharmaceutical relevance)[14]
- Filtration or centrifugation equipment
- Analytical instrument for quantification (e.g., HPLC-UV, LC/MS)[13]

Procedure:

- An excess amount of solid 4-Phenylmorpholine is added to a known volume of purified water or a buffer solution in a flask.[14]
- The flask is sealed and placed in a constant temperature bath on a mechanical shaker.
- The mixture is agitated until equilibrium is reached, which may take 24 to 72 hours. Aliquots of the solution are taken at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) to ensure equilibrium has been achieved.[14]



- Once at equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation.[14]
- The concentration of **4-Phenylmorpholine** in the clear, saturated solution is then determined using a validated analytical method.[13]

pKa Determination (pH-Solubility Profile)

The acid dissociation constant (pKa) can be determined by measuring the solubility of the compound at various pH values.

Apparatus:

- · A series of buffers with different pH values
- Apparatus for solubility determination (as above)
- pH meter

Procedure:

- The solubility of 4-Phenylmorpholine is determined in a series of aqueous buffers covering a range of pH values.[15]
- The solubility data is plotted against the pH of the respective buffers.
- The resulting pH-solubility profile can be fitted to the Henderson-Hasselbalch equation to calculate the pKa. The pKa is the pH at which the concentrations of the ionized and unionized forms are equal.[15][16]

LogP Determination (HPLC Method)

The partition coefficient (LogP), a measure of lipophilicity, can be estimated using reversephase high-performance liquid chromatography (RP-HPLC).

Apparatus:

HPLC system with a UV detector



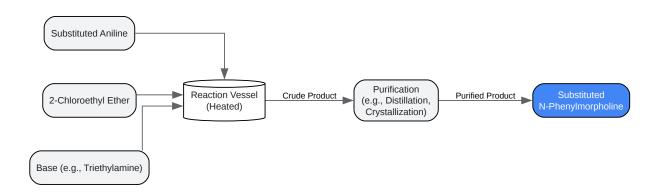
- Reverse-phase column (e.g., C18)
- Mobile phase (e.g., methanol/water mixture)
- · A set of standard compounds with known LogP values

Procedure:

- A calibration curve is generated by injecting a series of standard compounds with known LogP values and recording their retention times.[17]
- The logarithm of the retention time (log k) for the standards is plotted against their known LogP values.[3]
- A sample of 4-Phenylmorpholine is injected into the HPLC system under the same conditions, and its retention time is measured.
- The LogP of **4-Phenylmorpholine** is then calculated by interpolating its log k value onto the calibration curve.[3]

Synthesis and Reactivity

4-Phenylmorpholine is a valuable intermediate in organic synthesis. It is often prepared through the cyclization of N,N-bis(2-hydroxyethyl)aniline or by the reaction of aniline with a suitable dielectrophile. A general synthetic approach involves the reaction of a substituted aniline with 2-chloroethyl ether in the presence of a base.





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Caption: General synthesis workflow for substituted N-phenylmorpholine compounds.

Role in Drug Discovery and Development

While **4-Phenylmorpholine** itself is not typically a primary active pharmaceutical ingredient, the morpholine moiety is a significant pharmacophore in central nervous system (CNS) drug discovery.[18][19] The presence of the morpholine ring can influence a molecule's physicochemical properties, such as pKa and solubility, which in turn affect its pharmacokinetic and pharmacodynamic profile.[19] Derivatives of phenylmorpholine have been investigated for their potential as monoamine transporter inhibitors and are used as building blocks in the synthesis of more complex therapeutic agents.[10][20] The morpholine ring can act as a scaffold, improve blood-brain barrier permeability, and enhance interactions with biological targets.[19]

The logical workflow for utilizing a compound like **4-Phenylmorpholine** in early-stage drug discovery often follows a path from initial synthesis and characterization to screening and lead optimization.

Caption: A simplified workflow for the role of a scaffold like **4-phenylmorpholine** in drug discovery.

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